Phenyl phenylmethanesulfonate

Description

Structure

3D Structure

Properties

CAS No. |

10271-81-5 |

|---|---|

Molecular Formula |

C13H12O3S |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

phenyl phenylmethanesulfonate |

InChI |

InChI=1S/C13H12O3S/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

DTVYDCGCCHOJMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2 |

Other CAS No. |

10271-81-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Phenyl Methanesulfonate (CAS 16156-59-5)

An Important Note on Chemical Identity: Phenyl phenylmethanesulfonate CAS 10271-81-5

Extensive searches for "Phenyl phenylmethanesulfonate" with the CAS number 10271-81-5 did not yield any specific data for a compound with this exact name and identifier. This suggests a potential discrepancy in the provided information.

However, the chemical name bears a strong resemblance to the well-documented and commercially available compound, Phenyl methanesulfonate (CAS 16156-59-5), also known as phenyl mesylate. It is highly probable that this is the intended compound of interest.

Therefore, this technical guide will focus on Phenyl methanesulfonate (CAS 16156-59-5) . All data, protocols, and discussions herein pertain to this specific molecule. We advise researchers to verify the CAS number of their materials to ensure the correct application of this information.

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl methanesulfonate, commonly referred to as phenyl mesylate, is an organic compound belonging to the sulfonate ester class.[1] It is characterized by a methanesulfonyl group attached to a phenyl group via an ester linkage.[1] This structure imparts a unique reactivity profile, making it a valuable reagent and intermediate in organic synthesis.[1] In the context of drug development and medicinal chemistry, sulfonate esters like phenyl methanesulfonate are often employed as key intermediates.[1] Their utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates a variety of nucleophilic substitution reactions.[1] Understanding the fundamental properties, reactivity, and analytical characteristics of phenyl methanesulfonate is crucial for its effective application in the synthesis of complex molecular architectures, including novel therapeutic agents.

This guide provides a comprehensive technical overview of phenyl methanesulfonate, consolidating essential data on its physicochemical properties, synthesis, spectral signature, reactivity, and safe handling.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research.

Physicochemical Properties

Phenyl methanesulfonate is typically a white to pale brown solid at room temperature.[2][3] Key quantitative properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16156-59-5 | [4] |

| Molecular Formula | C₇H₈O₃S | [1][4] |

| Molecular Weight | 172.20 g/mol | [4] |

| Melting Point | 58-61 °C | [5] |

| Boiling Point | 279 °C (lit.) | [5] |

| Appearance | White to pale brown solid | [2][3] |

| Solubility | Can be crystallized from Methanol (MeOH) or Water (H₂O) | [3][5] |

| InChI Key | WXVUCMFEGJUVTN-UHFFFAOYSA-N | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of phenyl methanesulfonate.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the methyl protons of the sulfonate group. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the methyl protons will be a singlet in the upfield region (around δ 3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons and the methyl carbon. A peer-reviewed study utilized ¹³C NMR to determine the pKa values of related phenol sulfonates.

The IR spectrum of phenyl methanesulfonate is characterized by strong absorptions corresponding to the sulfonyl (S=O) and C-O-S ester linkages.[4]

-

S=O Asymmetric & Symmetric Stretch: Strong bands are expected in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). These are highly characteristic of sulfonate esters.

-

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[6]

-

Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

Public databases like PubChem provide access to experimental FTIR spectra for this compound.[4]

Electron-Impact Mass Spectrometry (EI-MS) can be used to determine the molecular mass and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 172. The fragmentation pattern would likely involve the cleavage of the phenyl-oxygen bond and the sulfur-methyl bond.

Part 2: Synthesis and Reactivity

Synthetic Protocols

Phenyl methanesulfonate is typically synthesized via the reaction of phenol with methanesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the formation of sulfonate esters.

This protocol is based on the general principles of sulfonylation of phenols.

-

Reaction Setup: To a stirred solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a flask, add a base such as pyridine or triethylamine (1.1 - 1.5 equivalents). Cool the mixture to 0 °C using an ice bath.

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for several hours (e.g., 16 hours) until the reaction is complete (monitor by TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude phenyl methanesulfonate can be purified by recrystallization from a suitable solvent system, such as methanol or aqueous methanol, to afford a crystalline solid.[3][5]

Caption: Reactivity of Phenyl Methanesulfonate with nucleophiles.

Part 3: Applications in Research and Drug Development

While specific, large-scale drug development applications for phenyl methanesulfonate itself are not widely reported, its role as a synthetic intermediate is significant.

-

Intermediate for Complex Molecules: It is used in multi-step syntheses where a robust phenoxy precursor is required. [1]* Medicinal Chemistry Research: The sulfonate functional group is a common feature in various biologically active molecules. For instance, the sulfonamide group, which is structurally related, is a cornerstone of many antibacterial drugs and other therapeutics. [7]The study of simpler sulfonate esters like phenyl methanesulfonate helps in understanding the reactivity and stability of this functional group.

-

Impurity Reference Standard: It is listed as an impurity (Impurity 3) of Iguratimod, a disease-modifying antirheumatic drug (DMARD). [5]This highlights its importance as a pharmaceutical reference standard for quality control purposes. [8]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of phenyl methanesulfonate are paramount for ensuring safety.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), phenyl methanesulfonate is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation. [4]* Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation. [4]* Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation. [4][5] The signal word is "Warning". [4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]A dust mask (type N95 or equivalent) is recommended when handling the solid. * Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood. [5]Avoid breathing dust. [5]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [5]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. * Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

Phenyl methanesulfonate (CAS 16156-59-5) is a valuable and versatile compound in the field of organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block. For researchers in drug development, its primary importance lies in its role as a key intermediate and as a reference standard for quality control. A firm grasp of its reactivity, driven by the excellent leaving group character of the mesylate moiety, allows for its strategic incorporation into complex synthetic pathways. Adherence to established safety protocols is essential to mitigate the risks associated with its irritant properties, ensuring its safe and effective use in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). Phenyl Methanesulfonate. PubChem. Retrieved February 28, 2026, from [Link]

-

PureSynth. (n.d.). Phenyl Methanesulfonate 98.0%(GC). Retrieved February 28, 2026, from [Link]

-

CAS. (n.d.). Glycerol. CAS Common Chemistry. Retrieved February 28, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Supplemental Figure 1. NMR structures of the synthesized phenamil methanesulfonate. Retrieved February 28, 2026, from [Link]

-

LookChem. (n.d.). Cas 16156-59-5,Phenyl methanesulfonate. Retrieved February 28, 2026, from [Link]

- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

-

Perjési, P., & Szabó, D. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 199-214. [Link]

-

National Center for Biotechnology Information. (n.d.). Disperse yellow 65. PubChem. Retrieved February 28, 2026, from [Link]

-

de Haas, A. J., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(15), 9225-9236. [Link]

-

Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 28, 2026, from [Link]

-

ResearchGate. (n.d.). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved February 28, 2026, from [Link]

Sources

- 1. CAS 16156-59-5: Phenyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenyl methanesulfonate | 16156-59-5 [amp.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. reschimica.com [reschimica.com]

- 8. Phenyl Methanesulfonate - SRIRAMCHEM [sriramchem.com]

Structural & Reactivity Divergence: Phenyl Benzylsulfonate vs. Phenyl Methanesulfonate

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Toxicology (CMC) Leads

Executive Summary

In pharmaceutical development, sulfonate esters are frequently scrutinized under ICH M7 guidelines due to the potent genotoxicity of alkyl sulfonates (e.g., methyl methanesulfonate). However, Phenyl Methanesulfonate (PMS) and Phenyl Benzylsulfonate (PBS) represent a distinct structural class: aryl sulfonates. Unlike their alkyl counterparts, these molecules act primarily as sulfonylating agents rather than alkylating agents.

This guide delineates the critical structural and mechanistic differences between PMS and PBS. While both share a sulfonate core, the substitution of a methyl group (PMS) with a benzyl group (PBS) fundamentally alters their steric profile, alpha-proton acidity, and hydrolysis kinetics. We provide evidence that PBS exhibits accelerated hydrolytic degradation via an E1cB-like sulfene mechanism due to enhanced benzylic acidity—a key factor in controlling these impurities in drug substances.

Molecular Architecture & Electronic Properties

The core differentiation lies in the substituent attached to the sulfur atom (

Structural Comparison

| Feature | Phenyl Methanesulfonate (PMS) | Phenyl Benzylsulfonate (PBS) |

| Formula | ||

| Steric Bulk (R-Group) | Low (Methyl) | High (Benzyl) |

| Electronic Effect (Inductive) | Weakly electron-donating (+I) | Electron-withdrawing (via |

| ~29 (DMSO scale) | ~23 (DMSO scale) | |

| Primary Reactivity Mode | Sulfonylation ( | Sulfonylation / Elimination ( |

The Acidity Differential

The most consequential difference for stability is the acidity of the protons adjacent to the sulfonyl group (

-

PMS: The methyl protons are activated solely by the electron-withdrawing sulfonyl group.

-

PBS: The methylene protons are activated by both the sulfonyl group and the adjacent phenyl ring. The resulting carbanion is resonance-stabilized into the phenyl ring, significantly lowering the

.

Implication: PBS is far more susceptible to base-mediated deprotonation, leading to rapid degradation via the sulfene pathway (see Section 2).

Mechanistic Divergence: The Sulfene Pathway

While both compounds can undergo direct nucleophilic attack at the sulfur (

The Sulfene Mechanism (E1cB)

-

Deprotonation: Base removes an

-proton to form a carbanion. -

Elimination: The phenoxide ion (

) is expelled, generating a transient sulfene ( -

Addition: Water or nucleophile attacks the highly electrophilic sulfene to form the sulfonic acid.[1]

Comparative Pathway Diagram

The following diagram illustrates why PBS forms the sulfene intermediate more readily than PMS.

Figure 1: Comparative hydrolysis pathways. The benzylic stabilization in PBS accelerates the rate-limiting deprotonation step.

Regulatory Context: Genotoxicity (ICH M7)[2][3]

It is critical to distinguish these aryl sulfonates from alkyl sulfonates.

-

Alkyl Sulfonates (e.g., Methyl Methanesulfonate - MMS):

-

Mechanism:

attack at the alkyl carbon. -

Result: Alkylation of DNA (guanine N7).

-

Classification: Class 1/2 Mutagens (High Concern).

-

-

Aryl Sulfonates (PMS / PBS):

-

Mechanism: Nucleophilic attack occurs at the sulfur atom (sulfonyl transfer) because the phenyl ring blocks

attack at the oxygen-bearing carbon ( -

Result: Protein sulfonylation (potential sensitization) but generally negative in Ames tests for mutagenicity unless the sulfonyl group itself carries mutagenic moieties.

-

Control Strategy: While less dangerous than MMS, they are reactive impurities. The high hydrolysis rate of PBS (demonstrated above) allows for easier purging during aqueous workups compared to the more stable PMS.

-

Experimental Protocols

Synthesis of Phenyl Benzylsulfonate (PBS)

Rationale: A Schotten-Baumann condition is selected to minimize hydrolysis during formation.

Reagents:

-

Phenol (1.0 eq)

-

Benzylsulfonyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Dissolution: Dissolve 10 mmol of Phenol in 50 mL of anhydrous DCM under

atmosphere. Cool to 0°C. -

Base Addition: Add Triethylamine dropwise over 5 minutes.

-

Electrophile Addition: Add Benzylsulfonyl chloride (dissolved in 10 mL DCM) dropwise. Note: Maintain temperature <5°C to prevent sulfene formation/oligomerization.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Quench with cold 1M HCl (removes amine). Wash organic layer with water and brine.

-

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane.-

Target Yield: >85%[2]

-

Characterization:

NMR (CDCl3):

-

Kinetic Hydrolysis Study (Comparison)

Rationale: To empirically validate the stability difference between PMS and PBS.

Setup:

-

Medium: 50% Aqueous Acetonitrile buffered to pH 10 (Borate buffer).

-

Detection: UV-Vis Spectrophotometry (monitoring Phenolate release at

~290 nm).

Workflow:

-

Prepare 10 mM stock solutions of PMS and PBS in Acetonitrile.

-

Inject 100

L of stock into 3.0 mL of pre-warmed (25°C) buffer in a quartz cuvette. -

Data Acquisition: Record Absorbance (290 nm) every 30 seconds for 60 minutes.

-

Analysis: Plot

vs. time. The slope equals -

Expected Result:

.-

Interpretation: The steeper slope for PBS confirms the accelerated E1cB mechanism driven by benzylic acidity.

-

References

-

ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. [Link]

-

King, J. F., & Lee, T. W. S. "Betylates. 3. Preparative and mechanistic aspects of the formation of sulfenes by reaction of alkanesulfonyl chlorides with tertiary amines." Journal of the American Chemical Society, 1969. [Link]

-

Thea, S., & Williams, A. "The Hydrolysis of Aryl (Methylsulfonyl)methanesulfonates."[3] Journal of the Chemical Society, Perkin Transactions 2, 1981. (Foundational work on sulfene mechanisms in aryl esters). [Link]

-

Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters in Chemical Synthesis." Organic Process Research & Development, 2009. [Link]

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Source for pKa values of sulfones). [Link]

Sources

Solubility of phenyl phenylmethanesulfonate in organic solvents

An In-Depth Technical Guide to the Solubility of Phenyl Phenylmethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of phenyl phenylmethanesulfonate in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document establishes a predictive framework based on fundamental principles of chemical solubility and analogies to structurally related molecules. It offers a detailed exploration of the molecular characteristics of phenyl phenylmethanesulfonate that govern its solubility behavior, followed by a qualitative assessment of its expected solubility in a range of common organic solvents. Crucially, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications. This document is intended to be an essential resource for scientists working with phenyl phenylmethanesulfonate, providing both theoretical insights and practical guidance for its use in synthesis, purification, and formulation.

Introduction: Understanding the Solubility of Phenyl Phenylmethanesulfonate

Phenyl phenylmethanesulfonate, a sulfonate ester, presents a unique solubility profile dictated by the interplay of its constituent functional groups: two aromatic phenyl rings and a polar sulfonate ester linkage. While the sulfonation of organic molecules is a common strategy to enhance aqueous solubility, the esterification of the sulfonic acid with a phenol group significantly alters its physicochemical properties, leading to a more complex behavior in organic media.[1][2]

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of phenyl phenylmethanesulfonate, the two phenyl groups contribute significantly to its nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the sulfonate ester group (-SO₂-O-) introduces polarity due to the electronegativity difference between the sulfur and oxygen atoms, allowing for dipole-dipole interactions with polar solvents. The overall solubility in a given organic solvent will therefore depend on the balance of these opposing characteristics.

Molecular Structure and its Implications for Solubility

The molecular structure of phenyl phenylmethanesulfonate is the primary determinant of its solubility.

-

Aromatic Rings: The two phenyl rings are hydrophobic and will dominate the molecule's interaction with nonpolar solvents. Their presence suggests a preference for aromatic solvents (e.g., toluene, benzene) where π-π stacking interactions can occur, and for other nonpolar solvents (e.g., hexane, diethyl ether) through London dispersion forces.

-

Sulfonate Ester Group: The -SO₂-O- group is polar and will interact with polar solvents. However, it is a non-hydrogen bonding acceptor. This limits its ability to dissolve in protic solvents like alcohols and water compared to compounds with hydrogen bond donor capabilities.

Based on this structure, it is anticipated that phenyl phenylmethanesulfonate will exhibit limited solubility in highly polar, protic solvents and in very nonpolar, aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific functionalities that can interact favorably with both the aromatic and the sulfonate ester moieties.

Predicted Solubility Profile in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of Phenyl Phenylmethanesulfonate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aliphatic | Hexane, Cyclohexane | Low | The polarity of the sulfonate ester group is expected to limit solubility in highly nonpolar, aliphatic solvents. |

| Nonpolar, Aromatic | Toluene, Benzene | Moderate to High | The two phenyl groups should interact favorably with aromatic solvents through π-π stacking. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a good balance of polarity and ability to interact with the aromatic rings. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity may not be optimal. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity that may effectively solvate both the polar and nonpolar parts of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polar carbonyl group can interact with the sulfonate ester, while the alkyl groups can interact with the phenyl rings. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity is high, but the lack of a hydrogen bond donor on the sulfonate ester limits strong interactions. Solubility is expected to decrease with increasing alcohol chain length. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents are generally good at dissolving a wide range of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, experimental determination of the solubility of phenyl phenylmethanesulfonate is essential for any research or development application. The following is a detailed protocol for the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid.[3]

Materials and Equipment

-

Phenyl phenylmethanesulfonate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Oven or vacuum oven

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of phenyl phenylmethanesulfonate to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to facilitate dissolution and reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Data Analysis:

-

Record the final weight of the vial containing the dried phenyl phenylmethanesulfonate.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of phenyl phenylmethanesulfonate:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying polarities is recommended to fully characterize the solubility profile.

-

Purity of the Compound: Impurities in the phenyl phenylmethanesulfonate sample can affect its solubility.

-

Presence of Water: Traces of water in organic solvents can significantly impact the solubility of certain compounds.

Practical Applications of Solubility Data

Accurate solubility data for phenyl phenylmethanesulfonate is critical for various applications in research and industry:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is essential for achieving optimal reaction rates and yields.

-

Purification by Recrystallization: The process of recrystallization relies on the differential solubility of a compound in a hot versus a cold solvent.[4][5] Knowledge of the solubility curve is necessary to design an efficient recrystallization protocol.

-

Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is fundamental for developing suitable formulations for drug delivery.

-

Analytical Method Development: Solubility data is important for developing analytical methods such as High-Performance Liquid Chromatography (HPLC), where the choice of mobile phase is critical.

Conclusion

While specific quantitative solubility data for phenyl phenylmethanesulfonate remains to be broadly published, this guide provides a robust framework for understanding and predicting its behavior in organic solvents. By considering its molecular structure and applying the fundamental principles of solubility, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol provided herein offers a clear and reliable method for determining the precise solubility of phenyl phenylmethanesulfonate, enabling its effective use in a wide range of scientific and industrial applications.

References

-

LookChem. Cas 16156-59-5, Phenyl methanesulfonate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 316170, Phenyl Methanesulfonate. [Link]

-

Chapman, K. T., & Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4499–4511. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

Yavrukova, V. I., Danov, K. D., Slavova, T. G., Stanimirova, R. D., Ung, Y. W., Suan, A. T. K., Xu, H., & Petkov, J. T. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Journal of Colloid and Interface Science, 660, 896–906. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

- Google Patents.

-

Guo, Z., & Xu, X. (2007). Prediction and verification of the solubility of flavonoids in ionic liquids. Green Chemistry, 9(12), 1345-1350. [Link]

-

PubMed. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

-

Scilit. Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. [Link]

-

Novatia. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]

-

ACS Publications. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

-

PubChem. Diphenylamine sulfate. [Link]

- Google Patents.

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

Wikipedia. Recrystallization (chemistry). [Link]

-

YouTube. How To Recrystallize A Solid. [Link]

-

Figshare. Solubility Correlations of Common Organic Solvents. [Link]

-

MDPI. Cytotoxic and Immunomodulatory Effects of Phormidesmis molle Extract on Human Cells In Vitro. [Link]

Sources

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recrystallization [sites.pitt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Phenyl Phenylmethanesulfonate: Physical State & Melting Point Analysis

[1][2]

Executive Summary

Phenyl phenylmethanesulfonate (also known as Phenyl benzylsulfonate or Phenyl

This guide provides a definitive analysis of its physical state, melting point behavior, and the experimental protocols required for its precise characterization. Unlike its isomer, benzyl benzenesulfonate (mp 58–60 °C), phenyl phenylmethanesulfonate exhibits distinct thermal properties governed by its crystallographic packing and purity.

Chemical Identity & Structure

| Attribute | Detail |

| IUPAC Name | Phenyl phenylmethanesulfonate |

| Common Synonyms | Phenyl benzylsulfonate; Phenyl |

| CAS Number | 10271-81-5 |

| Molecular Formula | |

| Molecular Weight | 248.30 g/mol |

| SMILES | c1ccccc1CS(=O)(=O)Oc2ccccc2 |

| Structure | Ph-CH |

Physical Properties: The Core Analysis

Physical State

At standard ambient temperature and pressure (SATP), Phenyl phenylmethanesulfonate is a solid .

-

Appearance: White to off-white crystalline powder or needles.

-

Crystalline Form: Typically crystallizes from polar solvents (e.g., ethanol, methanol) as fine needles or plates.

Melting Point (MP) Analysis

The melting point of phenyl phenylmethanesulfonate is a critical purity indicator. While often confused with its isomers or methyl analogs, the specific thermal data for the pure compound is distinct.

| Compound | Structure | Melting Point ( | Note |

| Phenyl Phenylmethanesulfonate | Ph-CH | 84 – 86 °C | Target Compound |

| Phenyl Methanesulfonate | Me-SO | 61 – 62 °C | Common analog |

| Benzyl Benzenesulfonate | Ph-SO | 58 – 60 °C | Structural Isomer |

| Benzylsulfonyl Chloride | Ph-CH | 92 – 94 °C | Precursor |

Key Insight: The melting point of phenyl phenylmethanesulfonate (84–86 °C) is significantly higher than its isomer benzyl benzenesulfonate (58–60 °C). This elevation is attributed to the more rigid packing of the benzyl-sulfonate moiety when the sulfonyl group is attached to the benzylic carbon rather than the oxygen, enhancing intermolecular

Solubility Profile

-

Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.

-

Sparingly Soluble: Ethanol, Methanol (cold).

-

Insoluble: Water (hydrophobic nature).

Synthesis & Purification Protocol

The synthesis of phenyl phenylmethanesulfonate is a classic nucleophilic substitution where the phenoxide ion attacks the sulfonyl sulfur of benzylsulfonyl chloride.

Reaction Pathway (Graphviz Diagram)

Caption: Nucleophilic substitution pathway for the synthesis of Phenyl Phenylmethanesulfonate.

Experimental Protocol

Objective: Synthesize high-purity Phenyl Phenylmethanesulfonate for MP determination.

-

Reagents:

-

Benzylsulfonyl chloride (1.0 eq)

-

Phenol (1.0 eq)

-

Pyridine (1.2 eq) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

-

-

Procedure:

-

Dissolution: Dissolve Phenol (0.94 g, 10 mmol) in dry DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add Pyridine (1.0 mL, 12 mmol) and cool the mixture to 0 °C in an ice bath.

-

Addition: Dropwise add a solution of Benzylsulfonyl chloride (1.90 g, 10 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO

, and brine. Dry over anhydrous Na -

Purification: Evaporate solvent to yield a crude solid. Recrystallize from hot ethanol or methanol/water mixture.

-

Yield: Expect ~80–90% yield of white crystals.

-

Analytical Characterization

To confirm the identity before MP measurement, use the following spectroscopic markers:

-

H NMR (400 MHz, CDCl

-

4.45 (s, 2H, -CH

- 7.10–7.45 (m, 10H, Aromatic protons) – Complex multiplet.

-

4.45 (s, 2H, -CH

-

IR Spectroscopy (KBr):

-

1360 cm

-

1170 cm

-

1590 cm

-

1360 cm

Applications in Drug Development

Phenyl phenylmethanesulfonate is not typically a drug itself but serves as a:

-

Sulfonylating Agent: Used to introduce the benzylsulfonyl group into amines or alcohols in medicinal chemistry (e.g., protease inhibitors).

-

Mechanistic Probe: Used to study the "Sulfur-Phenolate Exchange" (SuPEx) reaction, a click-chemistry-like approach for synthesizing sulfonamides.

-

Reference Standard: For impurity profiling in the synthesis of sulfonamide antibiotics or sulfonate-based prodrugs.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place (2–8 °C recommended) to prevent hydrolysis over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Shirota, Y., Nagai, T., & Tokura, N. (1967).[1][2][3] Reactions of Phenyl Benzylsulfonate with Phenyllithium. Tetrahedron Letters, 8(34), 3299–3302.[4][5][6] Link[4][5][6]

-

ChemicalBook. (2025). Phenyl benzylsulfonate (CAS 10271-81-5) Properties. Link

-

BenchChem. (2025). Benzylsulfonyl Chloride Properties and Reactions. Link

-

PubChem. (2025). Compound Summary for Phenyl Phenylmethanesulfonate. Link

-

ISMAR. (1967). NMR Analysis of Sulfonate Esters. Link

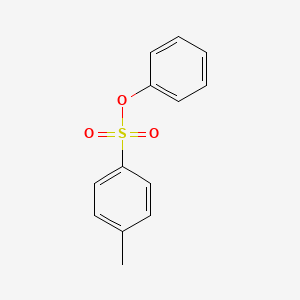

An In-depth Technical Guide to Phenyl Sulfonate Esters: Nomenclature, Properties, and Synthetic Utility

Introduction

In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Among the most crucial operations is the conversion of poor leaving groups, such as hydroxyls, into moieties that are readily displaced in nucleophilic substitution and elimination reactions. The sulfonate esters, particularly tosylates, stand out as indispensable tools for this purpose. This technical guide provides a comprehensive exploration of the nomenclature, properties, synthesis, and application of a key sulfonate ester: phenyl p-toluenesulfonate. It also addresses a potential point of nomenclatural ambiguity by discussing its isomer, phenyl phenylmethanesulfonate, to ensure clarity for researchers and scientists in the field.

Part 1: Deciphering the Nomenclature: "Alpha" vs. "Para"

The term "alpha-toluenesulfonic acid phenyl ester" presents a potential ambiguity. The position of the sulfonyl group relative to the methyl group on the toluene ring is critical.

-

p-Toluenesulfonic Acid Phenyl Ester (Phenyl Tosylate) : This is the most common and commercially significant isomer. The "p" (para) indicates that the sulfonyl group and the methyl group are at opposite positions (1 and 4) on the benzene ring. This compound is ubiquitously known by its common name, phenyl tosylate .

-

α-Toluenesulfonic Acid Phenyl Ester (Phenyl Phenylmethanesulfonate) : A literal interpretation of "alpha" suggests the sulfonyl group is attached to the "alpha" carbon—the methyl group itself. The correct IUPAC name for this isomer is phenyl methanesulfonate . This compound is often referred to as phenyl mesylate .

Given its prevalence in synthetic chemistry, this guide will primarily focus on phenyl p-toluenesulfonate (phenyl tosylate), with a comparative section on its "alpha" isomer to provide a complete technical overview.

Visualizing the Isomers

Part 2: Core Compound Analysis: Phenyl p-Toluenesulfonate (Phenyl Tosylate)

Phenyl tosylate is a white crystalline solid that serves as a vital reagent in organic synthesis.[1] Its primary function is to convert an alcohol's hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group in substitution and elimination reactions.[2][3][4] The tosylate anion is highly stabilized by resonance across its three oxygen atoms, making its departure from a carbon center energetically favorable.[5]

Nomenclature and Physicochemical Properties

A clear understanding of a compound's identifiers and properties is fundamental for its effective use.

| Property | Phenyl p-Toluenesulfonate (Phenyl Tosylate)[6][7] | Phenyl Phenylmethanesulfonate (Phenyl Mesylate)[][9][10] |

| IUPAC Name | phenyl 4-methylbenzenesulfonate | phenyl methanesulfonate |

| Common Synonyms | Phenyl tosylate, p-Toluenesulfonic acid phenyl ester | Phenyl mesylate, Methanesulfonic acid phenyl ester |

| CAS Number | 640-60-8 | 16156-59-5 |

| Molecular Formula | C₁₃H₁₂O₃S | C₇H₈O₃S |

| Molecular Weight | 248.30 g/mol | 172.20 g/mol |

| Appearance | White to beige crystalline powder | Colorless to pale yellow liquid or solid |

| Melting Point | 94-97 °C | 58-61 °C |

| Boiling Point | Not readily available | 279 °C (lit.) |

| Solubility | Soluble in organic solvents (e.g., DCM, ether) | Soluble in polar organic solvents |

Synthesis of Phenyl p-Toluenesulfonate: An Experimental Protocol

The standard synthesis involves the reaction of p-toluenesulfonyl chloride (TsCl) with phenol in the presence of a base to neutralize the HCl byproduct.[11]

Objective: To synthesize phenyl p-toluenesulfonate from phenol and p-toluenesulfonyl chloride.

Materials:

-

Phenol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Step-by-Step Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine or triethylamine (1.5 eq.) to the cooled solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield white crystals of phenyl p-toluenesulfonate.[1]

Mechanism of Action: The Tosylate as a Superior Leaving Group

The utility of phenyl tosylate and other tosylates stems from their ability to function as excellent leaving groups in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.

The negative charge on the departing tosylate anion is delocalized over three oxygen atoms and the aromatic ring, creating a very stable, non-basic anion. This stability is the causal factor behind its excellent leaving group ability.

Applications in Drug Development

In pharmaceutical synthesis, the conversion of alcohols to tosylates is a critical step for building molecular complexity.

-

Intermediate Synthesis: Phenyl tosylate itself can act as a key intermediate. For instance, it is used in the synthesis of labeled analogues of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1]

-

Chiral Synthesis: Tosylation of a chiral alcohol proceeds with retention of configuration at the stereocenter. A subsequent Sₙ2 reaction with a nucleophile will then proceed with inversion of configuration. This two-step sequence provides a reliable method for inverting the stereochemistry of an alcohol, a common requirement in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

-

Formation of Heterocycles: Intramolecular nucleophilic substitution reactions of tosylated haloalcohols or aminoalcohols are a cornerstone for the synthesis of cyclic ethers and amines, which are common scaffolds in drug molecules.

Part 3: The Isomer: Phenyl Phenylmethanesulfonate (Phenyl Mesylate)

While less common, phenyl phenylmethanesulfonate (CAS 16156-59-5) is the literal "alpha" isomer.[9][12] It is synthesized from the reaction of phenylmethanesulfonyl chloride (CAS 1939-99-7) with phenol. The phenylmethanesulfonyl group (mesyl group with a phenyl substituent) also functions as a good leaving group, analogous to the tosylate. Its applications are primarily in research settings where the specific electronic or steric properties of the phenylmethanesulfonate group are desired.

Part 4: Spectroscopic Data Summary (Phenyl p-Toluenesulfonate)

Characterization of the synthesized product is crucial for verifying its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (~2.4 ppm), a set of doublets in the aromatic region for the para-substituted toluene ring (~7.3 and ~7.7 ppm), and multiplets for the phenyl ester ring (~7.0-7.4 ppm).[13][14]

-

¹³C NMR: The carbon NMR will show a signal for the methyl carbon (~21 ppm) and distinct signals for the aromatic carbons of both rings.

-

IR Spectroscopy: Key infrared absorption bands will include strong S=O stretching vibrations (~1370 and ~1180 cm⁻¹) and C-O stretching (~1190-1100 cm⁻¹).

Conclusion

Phenyl p-toluenesulfonate is a reagent of fundamental importance in organic synthesis, offering a reliable and efficient method for activating alcohols for a wide range of subsequent transformations. Its stability, predictable reactivity, and role in stereochemical control have cemented its place in the synthetic chemist's toolbox, from academic research to the industrial-scale production of pharmaceuticals. A precise understanding of its nomenclature, as distinguished from its "alpha" isomer, phenyl phenylmethanesulfonate, is essential for clear communication and successful application in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this versatile compound.

References

-

PubChem. Phenyl Methanesulfonate | C7H8O3S | CID 316170. [Link]

-

Local Pharma Guide. CAS NO. 16156-59-5 | Phenyl methanesulfonate | C7H8O3S. [Link]

-

PubChem. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146. [Link]

-

Sigma-Aldrich. Phenylmethanesulfonyl chloride 98%. [Link]

-

Supporting Information. 1H and 13C NMR spectra of compound 2a. [Link]

-

ChemSynthesis. phenylmethanesulfonyl chloride - 1939-99-7. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

Indian Journal of Chemistry. p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. [Link]

-

St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). [Link]

-

Sdfine. PHENYLMETHANESULFONYL CHLORIDE (a-toluenesulfonyl chloride, phenylmethylsulphonyl chloride). [Link]

-

Sdfine. PHENYLMETHANESULFONYL CHLORIDE (a-toluenesulfonyl chloride, phenylmethylsulphonyl chloride). [Link]

-

ResearchGate. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. [Link]

-

SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

Bentham Science. Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]

-

Ataman Kimya. ALKYLSULFONIC PHENYL ESTER. [Link]

-

ChemInform. ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]

-

Thieme Chemistry. An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. [Link]

-

ResearchGate. ¹H-NMR spectra of the model compound phenyl p-toluenesulfonate at.... [Link]

-

Leybold. Preparation of p-toluenesulfonic acid. [Link]

-

YouTube. The Tosylate Leaving Group. [Link]

-

Organic Syntheses. METHYL p-TOLYL SULFONE. [Link]

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

PubChem. Phenethyl tosylate | C15H16O3S | CID 20522. [Link]

-

Chemguide. some more reactions of phenol. [Link]

-

SlideShare. Phenol _Electrophilic substitution rxn. [Link]

Sources

- 1. P-TOLUENESULFONIC ACID PHENYL ESTER | 640-60-8 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. svkm-iop.ac.in [svkm-iop.ac.in]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 640-60-8: Phenyl tosylate | CymitQuimica [cymitquimica.com]

- 9. CAS 16156-59-5: Phenyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 10. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenyl methanesulfonate | CAS 16156-59-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. P-TOLUENESULFONIC ACID PHENYL ESTER(640-60-8) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Stability of Phenyl Phenylmethanesulfonate in Aqueous Basic Media

Introduction: The Context of Sulfonate Ester Stability

Phenyl phenylmethanesulfonate, an aromatic sulfonate ester, belongs to a class of compounds widely utilized in organic synthesis and medicinal chemistry. Their utility often stems from the sulfonate group being an excellent leaving group, a property derived from the high stability of the resulting sulfonate anion.[1][2] However, this inherent reactivity also makes them susceptible to hydrolysis, particularly in aqueous basic environments. For researchers in drug development and process chemistry, understanding the stability profile of such molecules is not an academic exercise; it is a critical parameter that dictates storage conditions, reaction workup procedures, formulation strategies, and potential degradation pathways. Alkyl and aryl sulfonic acid esters are noted for their potential genotoxic activity, making it imperative to control their presence and understand their degradation.[3]

This guide provides an in-depth examination of the stability of phenyl phenylmethanesulfonate in aqueous basic media. We will move beyond a simple description of its reactivity to explore the underlying chemical mechanisms, provide a robust, field-proven experimental workflow for quantifying its hydrolysis kinetics, and discuss the critical factors that govern its degradation.

Part 1: The Mechanism of Alkaline Hydrolysis

The degradation of phenyl phenylmethanesulfonate in a basic aqueous solution is a classic example of nucleophilic substitution at a sulfur center. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic sulfur atom, leading to the cleavage of the sulfur-oxygen bond and the displacement of the phenoxide leaving group.

The precise nature of this substitution has been a subject of considerable research and debate, with evidence pointing towards two primary mechanistic pathways for sulfonate esters in general: a concerted (Sₙ2-like) mechanism and a stepwise addition-elimination mechanism.[4][5][6]

-

Concerted Mechanism (Sₙ2-like): In this pathway, the nucleophilic attack by the hydroxide ion and the departure of the phenoxide leaving group occur in a single, synchronous step through a single transition state. There is significant bond formation to the incoming nucleophile but relatively small bond cleavage to the leaving group in the transition state.[4][5]

-

Stepwise Mechanism (Addition-Elimination): This mechanism involves the initial formation of a pentacoordinate sulfur intermediate (a trigonal bipyramidal structure). This intermediate is typically unstable and rapidly collapses, expelling the leaving group to form the final products.[4][6] For many sulfonate esters, the formation of this intermediate is proposed as the rate-limiting step.[5]

Recent computational and experimental studies on analogous aryl benzenesulfonates suggest that the reaction is likely concerted, proceeding through an early transition state with minimal bond cleavage to the leaving group.[6] However, for other systems, non-linear Brønsted plots have been interpreted as evidence for a change in mechanism from stepwise to concerted depending on the leaving group's ability.[4] For the purpose of this guide, both possibilities are considered mechanistically plausible and are visualized below.

Caption: Potential concerted and stepwise hydrolysis pathways.

Part 2: A Validated Protocol for Kinetic Analysis

To accurately assess the stability of phenyl phenylmethanesulfonate, a well-controlled kinetic study is essential. The following protocol describes a self-validating system for determining the hydrolysis rate constant under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC). The instability of sulfonate esters in aqueous media presents an analytical challenge, often requiring methods with low detection limits.[3]

Experimental Objective

To determine the pseudo-first-order and second-order rate constants for the hydrolysis of phenyl phenylmethanesulfonate at a constant temperature in an aqueous basic solution.

Materials and Instrumentation

-

Reagents: Phenyl phenylmethanesulfonate (high purity), Sodium Hydroxide (NaOH, analytical grade), Potassium Phosphate Monobasic (KH₂PO₄), Hydrochloric Acid (HCl, for quenching), Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm).

-

Instrumentation: Temperature-controlled water bath or heating block, calibrated pH meter, analytical balance, volumetric flasks, pipettes, autosampler vials, and an HPLC system equipped with a C18 column and a UV-Vis detector.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Ester Stock (10 mM): Accurately weigh and dissolve an appropriate amount of phenyl phenylmethanesulfonate in acetonitrile to create a 10 mM stock solution. Causality: Acetonitrile is used as the initial solvent due to the higher solubility of many organic esters compared to pure water. This stock will be diluted into the aqueous reaction buffer.

-

Buffer/Base Solution (e.g., pH 10): Prepare a 100 mM potassium phosphate buffer and adjust the pH to the desired level (e.g., pH 10.0) using a concentrated NaOH solution. Causality: A buffer ensures the pH remains constant throughout the experiment, which is critical since the reaction rate is pH-dependent. For higher pH values, a dilute NaOH solution can be used directly.

-

-

Reaction Setup and Execution:

-

Temperature Equilibration: Place a sealed flask containing the basic buffer solution into a water bath set to the desired temperature (e.g., 37 °C) and allow it to equilibrate for at least 30 minutes.

-

Reaction Initiation: To initiate the reaction, pipette a small volume of the ester stock solution into the pre-heated basic buffer to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately upon addition. Trustworthiness: The final concentration of acetonitrile should be kept low (<5% v/v) to minimize its effect on the reaction kinetics in the aqueous medium.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to an autosampler vial containing a quenching solution (e.g., 900 µL of 10 mM HCl in 50:50 acetonitrile/water). Causality: Quenching by rapid acidification neutralizes the hydroxide ions, instantly stopping the hydrolysis and preserving the composition of the sample at that specific time point for accurate analysis.

-

-

HPLC Analysis:

-

Method: Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the parent ester from its hydrolysis products (phenol and phenylmethanesulfonate). A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the parent ester has a strong absorbance (e.g., determined by a UV scan).

-

Quantification: Create a calibration curve using standards of known concentrations of phenyl phenylmethanesulfonate to convert peak area to concentration.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the kinetic analysis.

Part 3: Data Analysis and Influencing Factors

Data Interpretation

The hydrolysis of the ester (E) by hydroxide (OH⁻) follows the rate law:

Rate = k[E][OH⁻]

Since the concentration of hydroxide is held constant and in large excess, the reaction behaves as a pseudo-first-order process. The integrated rate law is:

ln[E]t = -k_obs * t + ln[E]₀

Where:

-

[E]t is the concentration of the ester at time t.

-

[E]₀ is the initial concentration of the ester.

-

k_obs is the observed pseudo-first-order rate constant.

A plot of ln[E]t versus t should yield a straight line with a slope of -k_obs. The half-life (t₁/₂) of the compound under these conditions can be calculated as 0.693 / k_obs.

To find the second-order rate constant (k_OH), experiments are repeated at several different hydroxide concentrations. The k_obs is then plotted against [OH⁻]. This plot should also be linear, with the slope equal to k_OH.

Hypothetical Kinetic Data Summary

The following table summarizes expected data from such an experiment, demonstrating the influence of pH on the hydrolysis rate at a constant temperature of 37 °C.

| Run | pH | [OH⁻] (M) | k_obs (s⁻¹) | Half-life (t₁/₂) (min) |

| 1 | 8.0 | 1.0 x 10⁻⁶ | 1.5 x 10⁻⁶ | ~7700 |

| 2 | 9.0 | 1.0 x 10⁻⁵ | 1.5 x 10⁻⁵ | ~770 |

| 3 | 10.0 | 1.0 x 10⁻⁴ | 1.5 x 10⁻⁴ | ~77 |

| 4 | 11.0 | 1.0 x 10⁻³ | 1.5 x 10⁻³ | ~7.7 |

Note: These are illustrative values to demonstrate trends.

Key Factors Influencing Stability

-

pH: As demonstrated by the data, pH is the most critical factor. The rate of hydrolysis is directly proportional to the hydroxide ion concentration. Each unit increase in pH results in a 10-fold increase in the reaction rate. This is consistent with data for similar compounds like phenylmethylsulfonyl fluoride (PMSF), whose half-life in aqueous solution drops from 110 minutes at pH 7 to 35 minutes at pH 8 at 25 °C.[7]

-

Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation. Therefore, storing solutions of phenyl phenylmethanesulfonate at lower temperatures (e.g., 4 °C) will significantly enhance its stability.

-

Solvent Composition: The presence of water is necessary for hydrolysis. While sulfonate esters can undergo transesterification in the presence of other nucleophilic solvents like alcohols, hydrolysis is the dominant degradation pathway in aqueous media.[3][8] The presence of even small amounts of water can suppress other side reactions and promote hydrolysis.[9]

-

Leaving Group (Phenoxide): The stability of the leaving group, characterized by the pKa of its conjugate acid (phenol), influences the rate. More electron-withdrawing substituents on the phenyl ring of the leaving group would lower the pKa of the corresponding phenol, creating a more stable phenoxide anion and thus a better leaving group, which would accelerate the hydrolysis rate.[4]

Conclusion

Phenyl phenylmethanesulfonate is inherently unstable in aqueous basic media, undergoing hydrolysis to yield phenylmethanesulfonate and phenoxide. The degradation kinetics are highly sensitive to pH, with stability decreasing dramatically as the pH rises above neutral. The reaction proceeds via nucleophilic attack of hydroxide on the sulfonyl sulfur, following pseudo-first-order kinetics under constant pH conditions. For professionals in drug development and chemical manufacturing, this instability necessitates careful control of pH and temperature during synthesis, workup, and in final formulations. Any process involving this or similar sulfonate esters must account for this degradation pathway to ensure product purity, safety, and efficacy.

References

-

Guthrie, J. P., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(7), 2816–2828. [Link][4][5]

-

Babtie, A. C., et al. (2012). A nonlinear Brønsted-type plot for the alkaline hydrolysis of aryl benzenesulfonates. Organic & Biomolecular Chemistry, 10(40), 8095-8104. (Referenced within[4] and[6])

-

Pearson Education. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Pearson+. [Link][1]

-

Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry. [Link][2]

-

Acevedo, O., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. FAO AGRIS. [Link][6]

-

Aubert, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 494-509. [Link][3]

-

Chemistry LibreTexts. (2022). 4.10: Leaving Group Formation. Chemistry LibreTexts. [Link][10]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

-

Teasdale, A., et al. (2010). A Detailed Kinetic and Mechanistic Study of Sulfonate Ester Reaction Dynamics. Organic Process Research & Development, 14(5), 999-1007. [Link][8]

-

Um, I. H., et al. (2010). Pitfalls in assessing the α-effect: reactions of substituted phenyl methanesulfonates with HOO(-), OH(-), and substituted phenoxides in H₂O. The Journal of Organic Chemistry, 75(24), 8571-8577. [Link][11]

-

Li, J., et al. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370. [Link][12]

-

Molecules. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link][13]

-

ResearchGate. (2018). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Request PDF. [Link][9]

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data [agris.fao.org]

- 7. PMSF - Wikipedia [en.wikipedia.org]

- 8. enovatia.com [enovatia.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pitfalls in assessing the α-effect: reactions of substituted phenyl methanesulfonates with HOO(-), OH(-), and substituted phenoxides in H(2)O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Phenyl phenylmethanesulfonate PubChem CID and chemical ID

Technical Monograph: Phenyl Phenylmethanesulfonate

CAS: 10271-81-5 | Formula:

Part 1: Chemical Identity & Structural Precision

1.1 Core Directive: Disambiguation In the field of organic synthesis and medicinal chemistry, precision in nomenclature is paramount. Phenyl phenylmethanesulfonate is frequently confused with Phenyl methanesulfonate (CAS 16156-59-5) or Phenyl p-toluenesulfonate (CAS 640-60-8).

This guide specifically addresses the ester formed between phenol and phenylmethanesulfonic acid (benzylsulfonic acid).

1.2 Identification Matrix

| Parameter | Technical Specification |

| IUPAC Name | Phenyl phenylmethanesulfonate |

| Common Synonyms | Phenyl benzylsulfonate; Phenyl |

| CAS Registry Number | 10271-81-5 |

| Molecular Formula | |

| SMILES | c1ccc(cc1)CS(=O)(=O)Oc2ccccc2 |

| InChI Key | (Derived) InChI=1S/C13H12O3S/c14-17(15,16-13-10-6-2-7-11-13)9-12-8-4-1-5-9/h1-8,10-11H,9H2 |

| Structure Description | A sulfonate bridge connecting a benzyl group ( |

Part 2: Physicochemical Profile

The physicochemical properties of phenyl phenylmethanesulfonate dictate its utility as a stable electrophile in Sulfur-Fluoride Exchange (SuFEx) and Sulfur-Phenolate Exchange (SuPx) chemistries.

| Property | Value / Observation |

| Physical State | White to off-white crystalline solid |

| Melting Point | 82–84 °C (Lit.) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water. |

| Reactivity | Electrophilic at the Sulfur center; susceptible to nucleophilic attack by amines or fluorides. |

| Stability | Stable under ambient conditions; hydrolyzes slowly in strong aqueous base. |

Part 3: Synthetic Methodology (Protocol)

3.1 Causality & Logic

The synthesis utilizes a nucleophilic substitution at the sulfonyl sulfur. Benzylsulfonyl chloride is highly reactive; therefore, the protocol requires temperature control (

3.2 Experimental Protocol

-

Reagents:

-

Benzylsulfonyl chloride (1.0 equiv) [CAS: 1939-99-7]

-

Phenol (1.0 equiv)

-

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

-

-

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with Phenol (1.0 equiv) and anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (1.2 equiv) and cool the mixture to

using an ice bath. Rationale: Low temperature suppresses exothermic runaway and minimizes impurity formation. -

Electrophile Addition: Dissolve Benzylsulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add dropwise to the phenol solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure sulfonate ester.

-

3.3 Synthesis Logic Diagram

Figure 1: Mechanistic pathway for the synthesis of Phenyl phenylmethanesulfonate via sulfonyl substitution.

Part 4: Applications in Drug Discovery (SuPx Chemistry)

4.1 The Sulfur-Phenolate Exchange (SuPx) Phenyl phenylmethanesulfonate serves as a critical "hub" molecule. Unlike sulfonyl chlorides, which are unstable in biological media, phenyl sulfonates are stable but can be activated for exchange reactions.

Recent advances in Click Chemistry utilize this motif. The phenolate is a good leaving group when activated, allowing the benzylsulfonyl group to be transferred to amines (creating sulfonamides) or fluorides (creating sulfonyl fluorides).

4.2 Mechanism of Action

In drug development, this compound acts as a covalent probe or a linker precursor . The benzyl carbon is

4.3 Application Workflow

Figure 2: Divergent synthesis utility of Phenyl phenylmethanesulfonate in generating sulfonamides and sulfonyl fluorides.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for CAS 10271-81-5 is less abundant than for its methyl analog, standard sulfonate ester protocols apply.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[3] Potential sensitizer.

-

Genotoxicity: Sulfonate esters are structural alerts for genotoxicity (potential alkylating agents). Handle with high containment (fume hood, double gloves).

-

Storage: Store in a cool, dry place (

preferred) under inert gas to prevent hydrolysis.

References

-

Chemical Abstract Services (CAS). Entry for CAS 10271-81-5 (Benzenemethanesulfonic acid, phenyl ester). American Chemical Society.[4][5]

-

Organic Letters. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides.[6] (2023).[1][6] Discusses the utility of phenyl benzylsulfonates in SuPx chemistry. [6]

-

Echemi. Product Database: Phenyl phenylmethanesulfonate.[7]

-

PubChem. Compound Summary for Phenyl Methanesulfonate (Structural Analog for comparison). National Library of Medicine.

Sources

- 1. 3-{2-[(5-Aminopentyl)amino]-2-oxoethoxy}-5-({[1-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl phenylmethanesulfonate | C29H34FN3O6S | CID 448772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20050221982A1 - Heat sensitive recording material - Google Patents [patents.google.com]

- 3. Phenyl Methanesulfonate | 16156-59-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

Literature review on hydrolysis of phenyl alpha-toluenesulfonate esters

The Hydrolytic Cleavage of Phenyl -Toluenesulfonate Esters: Mechanistic Pathways and Kinetic Profiling

Executive Summary

The hydrolysis of sulfonate esters is a cornerstone reaction in organic synthesis, prodrug activation, and the degradation of potential genotoxic impurities (PGIs) in pharmaceutical manufacturing. While standard alkyl sulfonates typically undergo

Structural Dynamics and the E1cB Sulfene Pathway

In conventional sulfonate esters lacking acidic

As established by 2[2], the alkaline hydrolysis of these specific esters operates via an E1cB mechanism. The cascade initiates with the rapid, reversible deprotonation of the

Figure 1: The E1cB (Elimination-Addition) mechanism of phenyl α-toluenesulfonate alkaline hydrolysis.

Kinetic Profiling and Substituent Effects

The hallmark of the E1cB pathway in these systems is its extreme sensitivity to the nature of the leaving group. Kinetic profiling reveals a sharp break in the Brønsted plot (hydroxide rate constant vs. phenol acidity) at a

3[3] provided profound visual and kinetic evidence for this pathway by synthesizing nitro-derivatives of phenyl phenylmethanesulfonate. During the alkaline hydrolysis of esters possessing a p-nitro group on the phenylmethane moiety, a transient red intermediate is observed[4]. This vividly colored species is the stabilized carbanion, whose rate of formation and subsequent fading perfectly correlates with the E1cB kinetic model[4].

Table 1: Kinetic and Mechanistic Parameters of Sulfonate Ester Hydrolysis

| Substrate Type | Dominant Mechanism (Alkaline) | Leaving Group | Brønsted | Primary Intermediate |

| Aryl Phenylmethanesulfonate | E1cB (Elimination-Addition) | Substituted Phenoxide | ~2.4 | Sulfene ( |

| Aryl Benzenesulfonate | Phenoxide | ~1.2 | Trigonal Bipyramidal (TBPI) | |

| Alkyl Methanesulfonate | Sulfonate Anion | N/A | None (Concerted) |

Self-Validating Experimental Protocols

To rigorously study these mechanisms, experimental design must eliminate artifacts such as premature solvolysis or kinetic salt effects. The following protocols are engineered as self-validating systems to ensure data integrity.

Figure 2: End-to-end experimental workflow for kinetic analysis of sulfonate ester hydrolysis.

Protocol 3.1: Synthesis of Phenyl -Toluenesulfonates

Causality: The use of

-

Reagent Assembly: Combine equimolar amounts (10 mmol) of

-toluenesulfonyl chloride and the target phenol (e.g., p-nitrophenol) in a dry, round-bottom flask. -

Solvation & Reaction: Suspend the mixture in 15 mL of Phosphorus oxychloride (

). Stir continuously at 25 °C under an inert argon atmosphere until the evolution of HCl gas ceases (typically 2-4 hours)[4]. -

Quenching: (Critical Step) Slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring. The highly exothermic hydrolysis of excess

must be temperature-controlled to prevent thermal degradation of the product[4]. -

Isolation: Filter the resulting crude precipitate under vacuum.

-

Purification: Recrystallize the solid twice using a cold acetone-water binary system to achieve >99% purity, verified by sharp melting point and NMR[4].

Protocol 3.2: Spectrophotometric Kinetic Analysis

Causality: Monitoring the reaction via UV-Vis spectrophotometry allows for real-time tracking of the leaving group (e.g., p-nitrophenoxide at 400 nm). Maintaining a constant ionic strength is paramount; fluctuating ionic environments will alter the activity coefficients of the charged transition states, invalidating the rate constants.

-

Stock Preparation: Prepare a 10 mM stock solution of the ester in anhydrous acetone. Rationale: Anhydrous aprotic solvents prevent premature solvolysis before the kinetic run begins[4].

-

Buffer Formulation: Prepare a series of aqueous KOH buffers ranging from pH 9.0 to 12.0. Adjust all solutions to a constant ionic strength (

M) using KCl. -

Equilibration: Transfer 3.0 mL of the selected buffer into a quartz cuvette and equilibrate in a Peltier-controlled cell holder at 25.0 ± 0.1 °C for 10 minutes.

-

Initiation: Inject 10

L of the ester stock into the cuvette and rapidly invert three times to mix. -

Data Acquisition: Monitor the absorbance at the

of the phenoxide leaving group. Self-Validation: Continuously scan the 300-500 nm range to confirm the presence of a strict isosbestic point. An isosbestic point guarantees a clean -

Regression Analysis: Fit the absorbance-time data to the integrated pseudo-first-order rate law:

to extract

References

- Davy, M. B., Douglas, K., Loran, J. S., & Williams, A. (1977). Elimination-addition mechanisms of acyl group transfer: Hydrolysis and aminolysis of aryl phenylmethanesulfonates. ResearchGate.

- Mulder, S. D., Hoogenboom, B. E., & Splittgerber, A. G. (2002). The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment. Journal of Chemical Education.

- Williams, A., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society.

- Elder, D. P., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenyl Phenylmethanesulfonate from α-Toluenesulfonyl Chloride

Introduction: The Significance of Phenylmethanesulfonates in Modern Chemistry

Phenylmethanesulfonates, a class of sulfonate esters, are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility stems from the exceptional leaving group ability of the phenylmethanesulfonate moiety, which facilitates a diverse range of nucleophilic substitution reactions.[1] The synthesis of these esters, specifically phenyl phenylmethanesulfonate from α-toluenesulfonyl chloride and phenol, is a foundational reaction that exemplifies the principles of nucleophilic acyl substitution. This guide provides an in-depth exploration of the synthesis, from the underlying mechanistic principles to detailed, field-proven laboratory protocols.